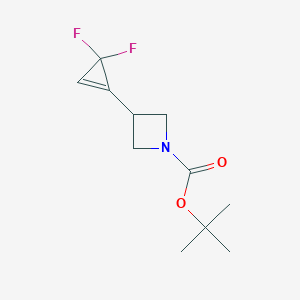

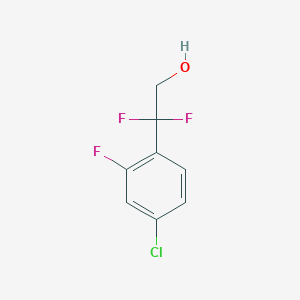

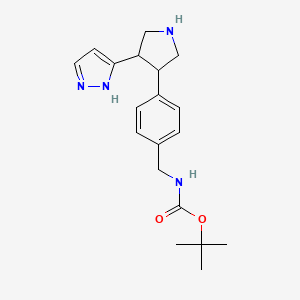

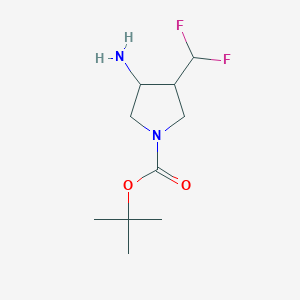

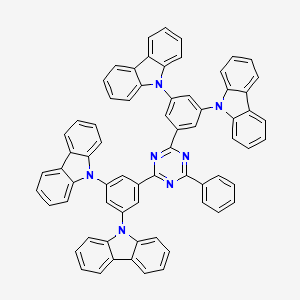

![molecular formula C28H60N6O13S2 B12305658 3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)

3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate

Vue d'ensemble

Description

L’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque ; pentahydrate est un composé organique complexe de formule moléculaire C14H25N3O4S. Ce composé se distingue par sa structure unique, qui comprend un cycle tétraméthylthiétan, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque implique généralement plusieurs étapes. Le processus commence par la préparation du cycle tétraméthylthiétan, suivie de son incorporation dans la chaîne latérale de l’acide aminé. Des conditions réactionnelles spécifiques, telles que la température, le pH et l’utilisation de catalyseurs, sont essentielles pour garantir la formation réussie du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour maintenir un contrôle précis des conditions réactionnelles. L’utilisation de réactifs de haute pureté et de techniques de purification avancées, telles que la chromatographie, garantit la production de composés de haute qualité adaptés à la recherche et aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Nucléophiles/électrophiles : Halogénures, amines et autres espèces réactives.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxo correspondants, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

L’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches en cours .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-aminobutanoïque : Un analogue plus simple avec des groupes fonctionnels amino et oxo similaires.

Lénalidomide : Contient des motifs structuraux similaires et est utilisé dans des applications médicales.

Unicité

L’unicité de l’acide 3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tétraméthylthiétan-3-yl)amino]propan-2-yl]amino]butanoïque réside dans son cycle tétraméthylthiétan, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles non trouvées dans des analogues plus simples .

Propriétés

IUPAC Name |

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKRGBSZPCGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N6O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Details | Lipinski GWR; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sweeteners. Online Posting Date: June 15, 2000. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder | |

CAS No. |

99016-42-9 | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Details | Lipinski GWR; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sweeteners. Online Posting Date: June 15, 2000. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)

![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)